![molecular formula C21H22FN5O B2514858 N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212374-12-3](/img/structure/B2514858.png)
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide" is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class. This class of compounds has been extensively studied due to their potential biological activities, including antimicrobial properties. For instance, fluorinated derivatives have shown significant activity against Mycobacterium tuberculosis, with some compounds demonstrating low toxicity to mammalian cells . The triazolo[1,5-a]pyrimidine core is also of interest for the development of coordination compounds with possible biological activities .
Synthesis Analysis
The synthesis of related triazolo[1,5-a]pyrimidine derivatives typically involves multi-component reactions. For example, N,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamides were synthesized using a three-component reaction involving acetoacetanilides, aromatic aldehyde, and 5-aminotetrazole . The structures of the synthesized compounds were confirmed using various spectroscopic methods, including IR, PMR spectroscopy, and mass spectrometry. This suggests that the synthesis of the compound would likely follow a similar multi-step process, potentially involving the condensation of related anilides and fluorinated aromatic compounds.
Molecular Structure Analysis
The molecular structure of triazolo[1,5-a]pyrimidine derivatives has been reported in different crystal environments. For instance, the structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was analyzed as both a dimethylformamide monosolvate and a monohydrate, revealing different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking . This indicates that the molecular structure of the compound would likely exhibit similar hydrogen bonding and stacking interactions, which could be influential in its biological activity.
Chemical Reactions Analysis
The chemical reactivity of triazolo[1,5-a]pyrimidine derivatives is influenced by the substituents on the core structure. The presence of fluorine atoms, for example, can significantly alter the electronic properties of the molecule and affect its reactivity. The synthesis of related compounds, such as 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, involves condensation reactions and cyclization steps . These reactions are crucial for the formation of the triazolo[1,5-a]pyrimidine core and the introduction of various functional groups that contribute to the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[1,5-a]pyrimidine derivatives are characterized by their crystalline nature and the potential for various intermolecular interactions. The solvate structures, as seen in the crystal environments of related compounds, suggest that solubility and crystallinity can be influenced by the choice of solvent and the presence of water molecules . The antimicrobial activity of these compounds, as well as their selectivity and toxicity profiles, are likely related to their physical and chemical properties, which in turn are determined by their molecular structures and the nature of their substituents .
科学的研究の応用
Synthesis and Characterization
This compound is part of a broader class of triazolopyrimidines, which are synthesized through diverse chemical reactions. The synthesis often involves multi-component reactions, including the use of Biginelli protocol or cyclization processes involving hydrazonoyl halides, to generate a wide range of heterocyclic compounds. These processes are instrumental in producing compounds with potential biological activities, including antimicrobial and antioxidant properties. The characterization of these compounds utilizes techniques such as IR, NMR, mass spectroscopy, and elemental analyses to confirm their structure (Gilava et al., 2020).
Biological Activities
Research into the biological applications of triazolopyrimidines and related compounds reveals a focus on their antimicrobial and antioxidant activities. These compounds are evaluated against various microbial strains to ascertain their efficacy in inhibiting growth, which is crucial for developing new antimicrobial agents. The antioxidant activity assessment provides insights into their potential for combating oxidative stress, a factor in many chronic diseases (Gilava et al., 2020).
Antitumor and Anticonvulsant Applications
Some derivatives within this chemical class have been explored for their antitumor properties, showing a mechanism of action that involves tubulin polymerization, a critical process in cancer cell division. This highlights the potential of these compounds in cancer therapy research. Additionally, certain pyrido[2,3-d]pyrimidine derivatives, a related class, have been synthesized and evaluated for anticonvulsant and antidepressant activities, demonstrating significant efficacy in preclinical models, which opens new avenues for the development of treatments for neurological disorders (Zhang et al., 2016).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-12-8-9-17(13(2)10-12)26-20(28)18-14(3)25-21-23-11-24-27(21)19(18)15-6-4-5-7-16(15)22/h4-11,14,18-19H,1-3H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTCRIZODONMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


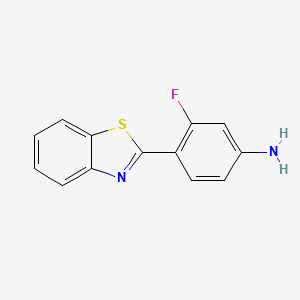
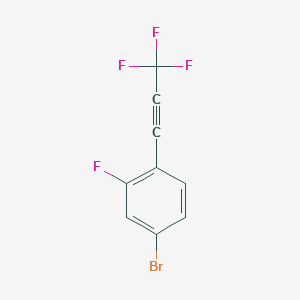
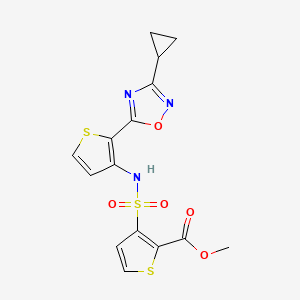
![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514782.png)
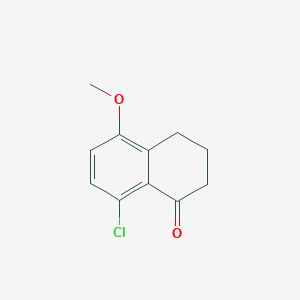
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)
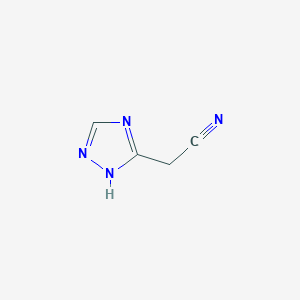
![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)
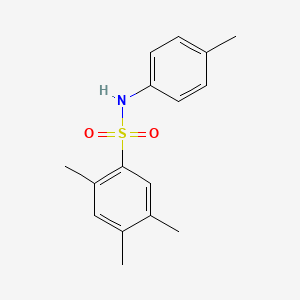
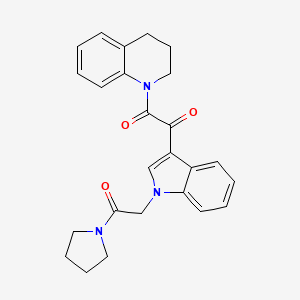
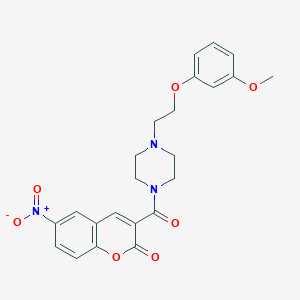
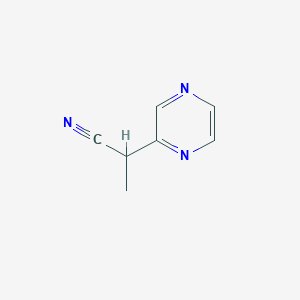
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)